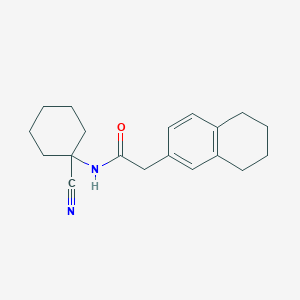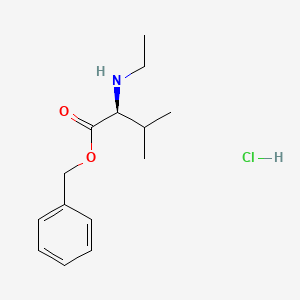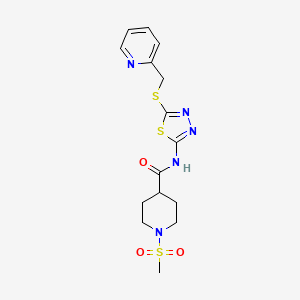![molecular formula C12H22ClNO2 B2492691 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-オクタヒドロ-1H-キノリン-4a-イル]酢酸メチル塩酸塩 CAS No. 2361842-20-6](/img/structure/B2492691.png)
2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-オクタヒドロ-1H-キノリン-4a-イル]酢酸メチル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride is a novel compound with significant potential in various scientific fields. Characterized by its complex bicyclic structure, it plays a crucial role in numerous chemical reactions and has been a topic of interest for its diverse applications.
科学的研究の応用
This compound has extensive applications in scientific research, spanning chemistry, biology, medicine, and industry. Its ability to participate in diverse reactions makes it a valuable building block for synthesizing complex molecules. In biology and medicine, it is explored for its potential therapeutic effects, given its unique structural features. Industrially, it serves as a key intermediate in the production of high-value chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride involves a multi-step process. Starting with the cyclization of a suitable precursor to form the octahydro-1H-quinoline core, the compound is then esterified to introduce the methyl acetate group. This is typically followed by a purification step to isolate the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound leverages advanced synthetic techniques to ensure high yield and purity. Catalytic hydrogenation is often employed to control the stereochemistry, while large-scale esterification processes are optimized for cost efficiency and minimal environmental impact.
化学反応の分析
Types of Reactions: Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Each type of reaction provides insights into its reactivity and stability under different conditions.
Common Reagents and Conditions: Typical reagents used in its reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to favor the formation of desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction might produce dehydrogenated forms.
作用機序
The mechanism of action of Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride involves interactions with specific molecular targets. It typically modulates biological pathways by binding to enzymes or receptors, altering their activity. The exact pathways depend on its application context, be it therapeutic or industrial.
類似化合物との比較
Compared to other similar compounds, Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride stands out due to its unique bicyclic structure and versatile reactivity. Similar compounds include derivatives of quinoline and other bicyclic systems, each with their own set of properties and applications.
It's a fascinating compound, with endless possibilities for research and application
特性
IUPAC Name |
methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-15-11(14)9-12-6-3-2-5-10(12)13-8-4-7-12;/h10,13H,2-9H2,1H3;1H/t10-,12+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMRTSFFTBUEFW-XOZOLZJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CCCCC1NCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@]12CCCC[C@@H]1NCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)




![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)

![N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2492620.png)
![4-{[4-(Difluoromethoxy)phenyl]methyl}-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)

![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)



